Manganese adenosine triphosphate
Description
Significance of Divalent Metal Cation-Nucleotide Complexes in Biological Processes
Divalent metal cations are indispensable for a multitude of biochemical processes. pnas.org They are broadly categorized into two principal roles: stabilizing the structure of macromolecules and participating directly in the catalytic activity of enzymes. pnas.org In biological systems, nucleotides and nucleic acids like DNA and RNA are polyanionic, meaning they carry multiple negative charges. The electrostatic repulsion from these charges would make their complex three-dimensional structures unstable. Divalent cations, such as magnesium (Mg²⁺), calcium (Ca²⁺), and manganese (Mn²⁺), bind to these molecules, neutralizing the negative charges and playing a critical role in their structural integrity and function. pnas.orgresearchgate.net
Adenosine (B11128) triphosphate (ATP), a nucleoside triphosphate, is the quintessential energy-carrying molecule in all known forms of life. wikipedia.org Its energy is stored in the high-energy phosphodiester bonds linking its three phosphate (B84403) groups. nih.gov Due to its polyanionic nature, ATP has a high affinity for binding with metal cations. wikipedia.org In fact, within the cellular environment, ATP predominantly exists as a complex with a divalent cation, most commonly Mg²⁺. wikipedia.orgnih.gov
The formation of these metal-nucleotide complexes is not merely for charge neutralization; it is critical for the biological activity of ATP. The binding of a divalent cation, such as Mg²⁺ or Mn²⁺, influences the conformation of the phosphate chain, making it a suitable substrate for a vast number of enzymes. wikipedia.org Kinases, for example, are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate. This process, known as phosphorylation, is a fundamental mechanism of signal transduction and regulation. nih.gov The activity of kinases is critically dependent on the presence of a divalent cation, which forms a complex with ATP (e.g., MgATP or MnATP) and facilitates the proper orientation of the substrate within the enzyme's active site. wikipedia.orgnih.gov Therefore, the study of divalent metal cation-nucleotide complexes, like MnATP, is central to understanding energy metabolism, signal transduction, and nucleic acid synthesis. wikipedia.orgnih.gov
Overview of Manganese's Role as an Essential Trace Element in Biochemistry
Manganese (Mn) is an essential trace element for all living organisms, playing a vital role as a cofactor in numerous biological processes. nih.govwikipedia.org The human body contains approximately 12 mg of manganese, primarily located in the bones, with the remainder concentrated in tissues rich in mitochondria, such as the liver, pancreas, and kidneys. wikipedia.orgresearchgate.net The biological importance of manganese stems from its ability to exist in multiple oxidation states, which allows it to participate in a wide range of enzyme-catalyzed reactions, including redox reactions, hydrolysis, phosphorylation, and decarboxylation. nih.gov
Manganese functions as a component or activator for a wide array of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. researchgate.netnih.gov It can act as a Lewis acid, similar to other divalent cations like Mg²⁺ and zinc (Zn²⁺), facilitating the binding of substrates to enzymes. nih.gov For a majority of enzymes that can utilize manganese, it is interchangeable with other divalent cations. nih.gov However, a select group of metalloenzymes have an absolute and non-replaceable requirement for manganese to be catalytically active. nih.gov Notable examples of manganese-dependent enzymes include:
Manganese Superoxide (B77818) Dismutase (MnSOD) : This enzyme is a crucial antioxidant located in the mitochondria that protects the cell from damage by scavenging harmful reactive oxygen species (ROS). nih.gov
Arginase : An enzyme involved in the urea (B33335) cycle, which converts arginine to urea. researchgate.net
Glutamine Synthetase : Found in the brain, this enzyme plays a critical role in nitrogen metabolism and neurotransmitter cycling. wikipedia.org
Pyruvate (B1213749) Carboxylase : This enzyme catalyzes the conversion of pyruvate to oxaloacetate, a key step in both gluconeogenesis and the replenishment of the citric acid cycle. researchgate.net
The ability of the manganese cation (Mn²⁺) to substitute for the more abundant Mg²⁺ in many enzymatic reactions involving ATP is of significant biochemical interest. This substitution allows Mn²⁺ to support the function of numerous kinases and other ATP-dependent enzymes, forming the MnATP complex as a substrate. acs.org The specific properties of Mn²⁺ compared to Mg²⁺ can sometimes lead to altered enzyme kinetics or substrate specificity, making the study of MnATP crucial for a detailed understanding of these enzymatic mechanisms.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56842-80-9 |
|---|---|
Molecular Formula |
C10H16MnN5O13P3+2 |
Molecular Weight |
562.12 g/mol |
IUPAC Name |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/C10H16N5O13P3.Mn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/t4-,6-,7-,10?;/m1./s1 |
InChI Key |
VQCJUDCUQJNKCF-JJJJRQIZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
Synonyms |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
Origin of Product |
United States |
Coordination Chemistry and Molecular Interactions of Manganese Adenosine Triphosphate
Structural Models of MnATP Complexes in Solution
In aqueous solution, the structure of the MnATP complex is not static but exists as an equilibrium of different coordination isomers. The Mn(II) ion, a d5 high-spin species, does not possess ligand-field stabilization energy, allowing for flexible coordination geometries. The primary interactions involve the phosphate (B84403) chain and the adenine (B156593) moiety of the ATP molecule.
Phosphate Coordination Geometries
The polyphosphate chain of ATP offers multiple oxygen donor atoms for coordination with the Mn(II) ion. The most prevalent coordination modes involve the formation of chelate rings, which enhance the stability of the complex. The two primary geometries are:
Bidentate Coordination: The Mn(II) ion is chelated by the β- and γ-phosphate groups of the ATP molecule. This mode of coordination is also commonly observed for other divalent cations like Mg(II).
Tridentate Coordination: The Mn(II) ion interacts with all three phosphate groups (α, β, and γ), forming a more encompassing chelate structure.
The equilibrium between these bidentate and tridentate forms is a key feature of the MnATP complex in solution. Electron paramagnetic resonance (EPR) studies, particularly with the use of oxygen-17 labeled ligands, have been instrumental in probing the coordination of Mn(II) to the phosphate groups. iaea.org
Adenine Moiety Coordination
Beyond the primary interaction with the phosphate chain, the Mn(II) ion also exhibits coordination with the adenine ring of ATP. Early nuclear magnetic resonance (NMR) studies, specifically focusing on the proton relaxation rates of ATP in the presence of Mn(II) ions, have provided significant insights into this interaction. It has been demonstrated that the Mn(II) ion is positioned in the vicinity of the N7 nitrogen atom and the C6 amino group of the adenine ring. aip.org This interaction is crucial as it creates a "closed" or "stacked" conformation of the MnATP complex, where the metal ion bridges the phosphate chain and the purine (B94841) base.
This simultaneous binding to both the phosphate and adenine moieties is a distinguishing feature of the MnATP complex. aip.org The bond between the Mn(II) ion and the adenine ring is formed and broken concurrently with the bonds to the phosphate groups. aip.org
Influence of Concentration on MnATP Complex Stoichiometry
The stoichiometry of the MnATP complex in solution is not fixed but is highly dependent on the concentrations of both Mn(II) and ATP, as well as the pH of the solution. The formation of the complex is an equilibrium process, and changes in reactant concentrations will shift the equilibrium, favoring different species.
At equimolar concentrations or with an excess of ATP, the predominant species is the 1:1 [Mn(ATP)]²⁻ complex. However, if the concentration of ATP is significantly higher than that of Mn(II), the formation of a 1:2 complex, [Mn(ATP)₂]⁶⁻, becomes more probable. Conversely, at very low concentrations, the complex may be more prone to dissociation. The speciation of the complex, meaning the distribution of different complex forms, is also influenced by pH, which affects the protonation state of the phosphate groups and the adenine ring. nih.gov
Comparison of MnATP Coordination with Other Divalent Cation-ATP Complexes (e.g., MgATP)
Magnesium adenosine (B11128) triphosphate (MgATP) is the most abundant form of ATP in biological systems. While both Mn(II) and Mg(II) are divalent cations that coordinate to ATP, there are notable differences in their coordination chemistry that influence their biological function.
A key distinction lies in the ability of Mn(II) to interact with both the phosphate chain and the adenine base simultaneously, leading to a more defined and rigid structure in one of its conformational states. aip.org While Mg(II) also coordinates to the phosphate groups in bidentate and tridentate fashions, its interaction with the adenine ring is generally considered to be weaker and less specific, primarily mediated through water molecules in the hydration sphere.
Furthermore, the paramagnetic nature of the Mn(II) ion, with its five unpaired electrons, makes it a valuable spectroscopic probe for studying enzyme-substrate interactions, a tool not available with the diamagnetic Mg(II) ion. The choice between Mn(II) and Mg(II) as a cofactor can significantly impact the activity and specificity of an enzyme.
Ligand Exchange Mechanisms in Binary Manganese(II)-ATP Systems
The formation and dissociation of the MnATP complex are dynamic processes involving the exchange of ligands in the coordination sphere of the Mn(II) ion. The rate and mechanism of this exchange are crucial for the biological activity of MnATP, as the complex must form and potentially release its components on a biologically relevant timescale.
Eigen-Tamm Mechanism Analysis
The process of ligand substitution in octahedral metal complexes in solution, such as the formation of MnATP, is often described by the Eigen-Tamm mechanism. This model proposes a stepwise process for the formation of the inner-sphere complex:
Formation of an Outer-Sphere Complex: The hydrated Mn(II) ion, [Mn(H₂O)₆]²⁺, and the ATP⁴⁻ anion first diffuse together to form an outer-sphere complex. In this arrangement, the metal ion and the ligand are in close proximity but are still separated by the inner hydration sphere of the manganese ion. This is a rapid pre-equilibrium step.
[Mn(H₂O)₆]²⁺ + ATP⁴⁻ ⇌ {[Mn(H₂O)₆]²⁺, ATP⁴⁻} (Outer-Sphere Complex)
Ligand Substitution: The rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the Mn(II) ion. This is followed by the rapid coordination of the ATP ligand to the available site on the metal ion, forming the inner-sphere complex.
{[Mn(H₂O)₆]²⁺, ATP⁴⁻} → [Mn(ATP)(H₂O)₃]²⁻ + 3H₂O
For Mn(II), the water exchange rate is relatively fast, which is characteristic of a dissociative interchange (Id) mechanism. In this mechanism, the bond between the metal and the leaving water molecule is significantly stretched in the transition state. This rapid ligand exchange is a key feature of Mn(II) biochemistry, allowing for the timely formation and breakdown of MnATP complexes in enzymatic catalysis.
Direct Ligand Exchange Mechanism Analysis
The substitution of ligands in the coordination sphere of a metal ion is a fundamental reaction in coordination chemistry. For the manganese adenosine triphosphate (Mn-ATP) complex, the exchange of ligands, particularly the solvent water molecules, is crucial for its interaction with biological systems, such as enzymes. The mechanism of this exchange can be analyzed by examining the kinetics and intermediates of the substitution reaction. Ligand substitution reactions are generally categorized along a spectrum from purely dissociative (D) to purely associative (A) mechanisms, with an intermediate interchange (I) mechanism also possible. libretexts.orgnih.gov
Dissociative (D) Mechanism: The reaction proceeds in two steps, with the rate-determining step being the dissociation of the leaving ligand to form a lower-coordination-number intermediate. This is followed by the rapid binding of the incoming ligand. The reaction rate is primarily dependent on the concentration of the initial complex and independent of the incoming ligand's concentration. wikipedia.orgdalalinstitute.com
Associative (A) Mechanism: In this two-step mechanism, the rate-determining step is the initial association of the incoming ligand to form a higher-coordination-number intermediate, followed by the dissociation of the leaving ligand. The reaction rate depends on the concentration of both the initial complex and the incoming ligand. youtube.com
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without a discrete intermediate. The transition state involves weak bonding to both ligands. This mechanism is further divided into associative interchange (Ia), where bond-making is more significant in the transition state, and dissociative interchange (Id), where bond-breaking is more advanced. wikipedia.orgdalalinstitute.com
For the Mn(II) ion in the Mn-ATP complex, which is a high-spin d⁵ ion, there is no crystal field stabilization energy (CFSE). This electronic configuration results in very fast ligand exchange rates. wikipedia.org The coordination sphere of Mn(II) in the Mn-ATP complex includes binding to the phosphate groups and the adenosine nitrogen of ATP, as well as to several water molecules to complete its typical six- or seven-coordinate geometry. acs.orgnih.gov It is the exchange of these coordinated water molecules with bulk solvent that provides insight into the direct ligand exchange mechanism.
Experimental studies using oxygen-17 nuclear magnetic resonance (¹⁷O NMR) have been pivotal in measuring the rates of water exchange on metal-nucleotide complexes. nih.govacs.org Research on the Mn-ATP system has determined the kinetic parameters for the exchange of these coordinated water molecules. acs.org
| Complex | Exchange Rate Constant (kex) (s-1) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Activation Volume (ΔV‡) (cm3/mol) | Proposed Mechanism | Reference |
|---|---|---|---|---|---|---|
| [Mn(H2O)6]2+ | 2.1 x 107 | 32.9 | +5.4 | -5.4 | Ia | nih.gov |
| [Mn(EDTA)(H2O)]2- | > 1 x 108 | N/A | N/A | N/A | Id | nih.gov |
| [Mn(CyDTA)(H2O)]2- | 1.4 x 108 | N/A | N/A | +9.4 | Id | acs.org |
| Mn(II)-ATP | ~107 - 108 | Data not readily available | Data not readily available | Data not readily available | Id (inferred) | nih.govacs.org |
The analysis of kinetic data for Mn(II) complexes generally points towards a dissociative interchange (Id) mechanism. For instance, studies on seven-coordinate Mn(II) complexes with macrocyclic ligands show water exchange rates on the order of 10⁷ s⁻¹ and are assigned an Id mechanism based on activation parameters. nih.gov A key piece of evidence for a dissociative pathway is a positive activation volume (ΔV‡), which indicates that the transition state has a larger volume than the reactants, consistent with the departure of a ligand. For the [Mn(CyDTA)(H₂O)]²⁻ complex, a positive activation volume of +9.4 cm³/mol was measured, providing strong support for an Id mechanism. acs.org
While detailed activation parameters for the Mn-ATP complex itself are not as readily available, the rapid rate of water exchange is consistent with that of other Mn(II) complexes known to follow a dissociative pathway. The lability of the Mn(II)-ligand bonds, due to the lack of CFSE, means there is a low energy barrier for the dissociation of a coordinated water molecule. Therefore, the direct ligand exchange on Mn-ATP is best described as following an interchange dissociative (Id) mechanism . In this process, the bond between the Mn(II) ion and a coordinated water molecule starts to break, and as this occurs, a new water molecule from the bulk solvent begins to enter the coordination sphere in a concerted, but dissociatively activated, fashion.
Kinetic and Mechanistic Investigations of Mnatp in Enzymatic Systems
General Principles of MnATP as an Enzyme Cofactor and Substrate
Manganese adenosine (B11128) triphosphate (MnATP) plays a crucial dual role in enzymatic reactions, functioning as both an essential metal cofactor and a primary substrate. In its capacity as a cofactor, the manganese ion (Mn²⁺) coordinates with the oxygen atoms of the phosphate (B84403) groups of adenosine triphosphate (ATP). This interaction is critical for neutralizing the dense negative charges of the phosphate chain, thereby creating a specific three-dimensional conformation of the ATP molecule. This defined structure is recognized and bound with high specificity by the active site of the enzyme. The Mn²⁺ ion also plays a direct role in the catalytic mechanism by properly orienting the γ-phosphate group for nucleophilic attack, thus facilitating the phosphoryl transfer reaction.
Kinetic Parameters and Mechanistic Models for MnATP-Dependent Enzymes
The interaction of MnATP with enzymes is characterized by specific kinetic parameters that define the efficiency and mechanism of the catalytic process. These parameters provide a quantitative framework for understanding how enzymes recognize and process MnATP.
The Michaelis constant (K_m) is a measure of the affinity of an enzyme for its substrate; a lower K_m value indicates a higher affinity. libretexts.org The catalytic turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. libretexts.org The use of MnATP as a substrate can significantly influence both of these parameters compared to other metal-ATP complexes. For many protein kinases, Mn²⁺ is the preferred cofactor, leading to a lower K_m for ATP, which signifies a tighter binding of MnATP in the active site. This increased affinity is often attributed to the specific coordination chemistry and ionic radius of Mn²⁺, which may allow for a more optimal interaction with the amino acid residues in the enzyme's active site.
The effect on k_cat is more variable. In some enzymes, the enhanced binding affinity afforded by MnATP also leads to a more favorable positioning of the γ-phosphate for transfer, resulting in an increased k_cat. However, in other cases, the tighter binding might stabilize the enzyme-substrate complex to an extent that slows down the rate of product release, potentially leading to a lower k_cat. Therefore, the impact of MnATP on K_m and k_cat is specific to the individual enzyme and its unique active site architecture.
Table 1: Selected Kinetic Parameters for Enzymes Utilizing MnATP Note: This table is interactive. You can sort the columns by clicking on the headers.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |
|---|---|---|---|---|
| Human DNA Ligase I | MnATP | 150 | 2.6 | nih.gov |
| E. coli Malic Enzyme | MnATP | N/A | Higher Vmax | nih.gov |
K_m and k_cat values can vary based on experimental conditions such as pH, temperature, and buffer composition.
The catalytic efficiency of an enzyme is best described by the specificity constant, which is the ratio of k_cat to K_m (k_cat/K_m). nih.gov This parameter reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. reddit.com The substitution of the more common Mg²⁺ with Mn²⁺ can modulate this efficiency significantly.
Beyond its role at the active site, MnATP can also function as an allosteric regulator, binding to a site on the enzyme distinct from the active site to modulate its catalytic activity. wikipedia.orglibretexts.org This binding induces a conformational change in the enzyme that can either enhance (allosteric activation) or decrease (allosteric inhibition) its function. libretexts.orgnih.gov
Differential Kinetic Effects of MnATP Versus MgATP on Enzyme Activity
While magnesium is the most abundant divalent cation in most cells and MgATP is considered the physiological substrate for the majority of ATP-dependent enzymes, substituting Mn²⁺ for Mg²⁺ often reveals significant differences in enzyme kinetics and mechanism. These differences arise from the distinct physicochemical properties of the two ions, including ionic radius, coordination geometry, and Lewis acidity.
Numerous studies have directly compared the kinetic parameters of enzymes in the presence of Mn²⁺ versus Mg²⁺. For many protein kinases, the use of MnATP results in a lower K_m and a similar or even higher k_cat compared to MgATP. researchgate.net For instance, the insulin (B600854) receptor tyrosine kinase exhibits a higher affinity for its substrate when Mn²⁺ is the cofactor. nih.gov This suggests that Mn²⁺ can facilitate a more favorable conformation of the enzyme-substrate complex for catalysis.
However, this preference is not universal. For some enzymes, such as human DNA ligase I, the situation is more complex. While the enzyme adenylylation step has a higher affinity for magnesium, the subsequent nick-sealing reaction shows a lower affinity for Mg²⁺. nih.gov In the case of E. coli NADP-specific malic enzyme, the presence of Mn²⁺ increases the enzyme's affinity for both malate (B86768) and NADP⁺ and results in a higher maximal velocity (Vmax) compared to when Mg²⁺ is used, indicating that Mn²⁺ is the preferred cofactor in vitro. nih.gov These differential effects highlight how the choice of divalent cation can fine-tune the catalytic properties of an enzyme, and these comparative studies are invaluable for elucidating the precise role of the metal ion in the catalytic cycle.
Table 2: Comparative Kinetic Parameters for MnATP vs. MgATP Note: This table is interactive. You can sort the columns by clicking on the headers.
| Enzyme | Cation | K_m (ATP, µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| Human DNA Ligase I | Mg²⁺ | 12 | 2.6 | 216,667 | nih.gov |
| Human DNA Ligase I | Mn²⁺ | 150 | 2.6 | 17,333 | nih.gov |
| E. coli Malic Enzyme | Mg²⁺ | N/A | Lower Vmax | N/A | nih.gov |
| E. coli Malic Enzyme | Mn²⁺ | N/A | Higher Vmax | N/A | nih.gov |
| Protein Kinase A | Mg²⁺ | 10-20 | ~200 | ~1-2 x 10⁷ | researchgate.net |
Kinetic parameters are approximate and can differ based on specific experimental conditions and substrates used.
Role of Manganese Adenosine Triphosphate in Specific Enzymatic Catalysis and Regulation
Protein Kinase Activity Regulation by MnATP
Protein kinases, enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, are fundamentally dependent on a divalent cation to coordinate the triphosphate chain of ATP. The choice of this cation, typically Mg²⁺ or Mn²⁺, can significantly influence the kinase's affinity for its substrates and its catalytic efficiency.
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are linked to both familial and sporadic cases of Parkinson's disease. The kinase activity of LRRK2 is modulated by the presence of divalent cations, with MnATP demonstrating distinct effects compared to MgATP, particularly concerning the pathogenic G2019S mutation.
Research has shown that while both Mg²⁺ and Mn²⁺ can act as cofactors for LRRK2's kinase activity, they differentially affect the enzyme's kinetics. In the presence of Mn²⁺, LRRK2, including its wild-type (WT) and mutant forms, exhibits a significantly higher affinity for ATP, as reflected by a lower Michaelis constant (Kₘ). For the G2019S mutant, 1 mM Mn²⁺ reduced the ATP Kₘ from 103 µM (with 10 mM Mg²⁺) to just 1.8 µM. nih.gov This indicates that the MnATP complex is bound more tightly by the enzyme.
| LRRK2 Variant | Divalent Cation | ATP Kₘ (µM) | Relative k_cat (Turnover Rate) | Relative k_cat/Kₘ (Catalytic Efficiency) |
|---|---|---|---|---|
| WT | Mg²⁺ | High | High | Baseline |
| WT | Mn²⁺ | Low | Very Low (13-17x decrease) | Increased |
| G2019S | Mg²⁺ | 103 | High | ~2x WT |
| G2019S | Mn²⁺ | 1.8 | Slightly Reduced (2.5x decrease) | ~22x increase vs. Mg²⁺ |
The Target of Rapamycin Complex 1 (TORC1) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth and metabolism in response to nutrients and growth factors. While typically considered a Mg²⁺-dependent enzyme, recent studies have revealed that Mn²⁺ is a potent activator of TORC1, significantly enhancing its kinase activity by improving the coordination of ATP within the catalytic cleft. nih.govnih.govnih.govwikipedia.orgpasteur.fr
In vitro kinase assays have demonstrated that Mn²⁺ activates TORC1 substantially more effectively than Mg²⁺. This enhanced activation is primarily attributed to the ability of Mn²⁺ to lower the Kₘ for ATP. One study found that Mn²⁺ reduced the Kₘ for ATP by 5.3-fold compared to Mg²⁺. nih.govwikipedia.orgpasteur.fr This suggests that MnATP is a more efficiently utilized substrate for TORC1. Even in the presence of saturating concentrations of Mg²⁺ (4 mM), the addition of a much lower concentration of Mn²⁺ (160 µM) was able to nearly double the maximal reaction velocity (V_max) and decrease the Kₘ for ATP, indicating that Mn²⁺ can effectively compete with Mg²⁺ to activate the complex. nih.govwikipedia.org
This Mn²⁺-mediated activation of TORC1 is conserved from yeast to mammals and has physiological relevance, as genetic interventions that lead to increased cytoplasmic Mn²⁺ levels result in TORC1 hyperactivation. nih.govnih.gov The findings support a model where TORC1, while activated by Mg²⁺, requires Mn²⁺ as a cofactor for maximal activity due to more efficient ATP coordination. nih.govnih.govwikipedia.org
| Condition | Effect on Kₘ for ATP | Effect on V_max | Overall TORC1 Activity |
|---|---|---|---|
| Mn²⁺ vs. Mg²⁺ | 5.3-fold reduction | Increased | Substantially better activation |
| 160 µM Mn²⁺ + 4 mM Mg²⁺ | Reduced from 50.7 to 34.4 µM | Almost 2-fold increase | Enhanced activation |
cAMP-dependent Protein Kinase (PKA) is a key enzyme in various signaling pathways, activated by cyclic adenosine (B11128) monophosphate (cAMP). Like other kinases, PKA requires a divalent metal ion for its catalytic activity. While Mg²⁺ is considered the primary physiological cation, PKA can also utilize Mn²⁺. However, studies indicate that MnATP is a less effective cofactor for PKA compared to MgATP.
Pyruvate (B1213749) kinase and nucleoside monophosphate (NMP) kinases are crucial enzymes in glycolysis and nucleotide metabolism, respectively. Both classes of enzymes demonstrate a requirement for divalent cations, where MnATP often serves as a potent activator.
For Pyruvate Kinase , the presence of Mn²⁺ instead of Mg²⁺ can lead to significant changes in its kinetic and regulatory properties. In some species, the Mg²⁺-activated enzyme exhibits allosteric kinetics with respect to its substrate phosphoenolpyruvate (B93156) (PEP) and is sensitive to allosteric effectors like fructose-1,6-bisphosphate (an activator) and alanine (B10760859) (an inhibitor). nih.gov However, when activated by Mn²⁺, the same enzyme can switch to hyperbolic, Michaelis-Menten kinetics and lose its sensitivity to these allosteric modulators. nih.gov In yeast, Mn²⁺ has been shown to have a stronger activating effect on pyruvate kinase than Mg²⁺. wikipedia.org Pyruvate kinase requires two divalent cations for the enolization of pyruvate in the presence of ATP: one bound directly to the enzyme and another coordinated to the ATP molecule. nih.gov
NMP kinases catalyze the transfer of a phosphate group from a nucleoside triphosphate (NTP) to a nucleoside monophosphate (NMP). These enzymes are only active in the presence of divalent metal ions like Mg²⁺ or Mn²⁺. wikibooks.org The true substrate for NMP kinases is the metal ion-nucleotide complex (e.g., MnATP). wikibooks.orgaklectures.com The divalent cation serves as a bridge between the enzyme and the nucleotide, stabilizing the negative charges on the phosphate groups and orienting the ATP molecule correctly within the active site, thereby increasing the enzyme's specificity and affinity for its substrate. wikipedia.orgaklectures.com
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as effectors for the Rho family of small GTPases, Cdc42 and Rac. The gamma-isoform of PAK (γ-PAK) shows a distinct and differential response to MnATP concerning its autophosphorylation and its ability to phosphorylate external substrates.
Studies on γ-PAK have revealed that the rate of its autophosphorylation is significantly faster with MnATP as the phosphodonor compared to MgATP. The rate with MnATP was found to be 4.7-fold faster than with MgATP. nih.gov However, this enhanced autophosphorylation does not translate to an active kinase capable of phosphorylating other proteins. γ-PAK that has been autophosphorylated using MnATP is unable to phosphorylate exogenous peptide or protein substrates in the presence of MnATP. nih.gov
This functional discrepancy is linked to the specific sites that are phosphorylated. Tryptic phosphopeptide mapping shows that Mn²⁺ supports autophosphorylation on serine residues but fails to support the phosphorylation of a critical threonine residue (Threonine 402) within the catalytic region. nih.gov The phosphorylation of Threonine 402 is essential for the kinase to become active towards external substrates. nih.gov Therefore, MnATP uncouples the processes of autophosphorylation and substrate phosphorylation in γ-PAK, promoting the former while preventing the latter.
DNA and RNA Polymerase Functionality with MnATP
DNA and RNA polymerases catalyze the synthesis of nucleic acid polymers and universally require divalent metal cations for their function. While Mg²⁺ is the standard cofactor for high-fidelity synthesis, Mn²⁺ can also act as a cofactor, often with significant consequences for the polymerase's activity, substrate specificity, and fidelity. nih.govfrontiersin.org
In the context of DNA polymerases , Mn²⁺ is often considered a mutagenic agent because its presence typically leads to a significant decrease in replication fidelity. nih.govfrontiersin.orgrutgers.edu This is partly because Mn²⁺ can alter the geometry of the active site and relax the substrate specificity of the polymerase, allowing for more frequent misincorporation of incorrect nucleotides. wikipedia.org However, for certain specialized polymerases, particularly those involved in DNA repair and translesion synthesis (TLS), Mn²⁺ appears to have a physiologically relevant role. For example, for DNA polymerase µ (Pol µ), a member of the X-family, there is a preference for Mn²⁺ over Mg²⁺ for functions such as the incorporation of ribonucleotides (rNTPs) during non-homologous end joining. wikibooks.org Similarly, for human DNA polymerase η (Pol η), which is involved in bypassing DNA lesions, Mn²⁺ can improve its activity. nih.gov
For RNA polymerases , which synthesize RNA from a DNA template, Mn²⁺ can also serve as a cofactor. In the case of human Pol η, which possesses a secondary ability to synthesize RNA, Mn²⁺ acts as a strong and specific activator. Compared to Mg²⁺, Mn²⁺ increases the efficiency of RNA synthesis by a thousand-fold. nih.gov This activation is achieved by increasing the affinity of the polymerase for ribonucleotides by two orders of magnitude, without compromising base selectivity on an undamaged template. nih.gov This suggests that for certain polymerases with dual functionality, the choice between Mg²⁺ and Mn²⁺ may act as a switch between their DNA and RNA synthetic activities.
Bacteriophage T7 DNA Polymerase Activity and MnATP Binding
Bacteriophage T7 DNA polymerase, a model system for studying DNA replication, can utilize Mn²⁺ as a cofactor. Studies have shown that Mn²⁺ can bind to the T7 DNA polymerase, yielding a fully active enzyme. researchgate.net The presence of Mn²⁺ allows for the formation of a stable protein-dNTP complex, which is crucial for the polymerase's catalytic activity. researchgate.net While both magnesium and manganese can act as cofactors, their effects on the enzyme's activity can differ. For instance, neither Mg²⁺ nor Mn²⁺ enables the wild-type T7 DNA polymerase to bypass cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a type of DNA damage caused by UV radiation. frontiersin.org This indicates that while MnATP can support the fundamental polymerase activity, it does not universally enhance its ability to overcome all forms of DNA lesions.
Human DNA Polymerase η (Polη) RNA Synthetic Activity and MnATP Dependence
Human DNA Polymerase η (Polη) is a translesion synthesis (TLS) polymerase known for its ability to bypass DNA lesions, particularly UV-induced cyclobutane pyrimidine dimers. mdpi.comnih.gov Beyond its role in DNA synthesis, Polη can also incorporate ribonucleotides (rNTPs) into a growing nucleic acid chain. mdpi.comnih.gov This RNA synthetic activity is remarkably dependent on the presence of manganese.
Research has demonstrated that Mn²⁺ is a potent and specific activator of the RNA synthetic activity of human Polη, increasing the efficiency of the reaction by as much as a thousand-fold compared to when Mg²⁺ is the cofactor. mdpi.comnih.govresearchgate.net This activation occurs without a significant loss of base selectivity on undamaged DNA templates. mdpi.comnih.govresearchgate.net The enhanced activity is attributed to a significantly higher affinity of Polη for ribonucleotides in the presence of Mn²⁺. mdpi.comresearchgate.netnih.gov This selective utilization of Mn²⁺ as a cofactor suggests a mechanism for switching between the DNA and RNA synthetic activities of Polη. mdpi.comnih.gov Furthermore, MnATP supports robust RNA synthesis even when Polη encounters DNA damage, such as 8-oxoG and TT dimers. mdpi.comnih.gov
The ability of Polη to utilize RNA as a template for DNA synthesis, a reverse transcriptase activity, is also influenced by the cellular environment. Studies using cell extracts have shown that the expression of Polη is necessary for the extension of DNA primers hybridized to RNA templates, indicating its role as a reverse transcriptase in physiological processes. researchgate.net This function is crucial for pathways like transcription-coupled classical nonhomologous end-joining (TC-NHEJ), where Polη is essential for synthesizing DNA from an RNA template to repair double-strand breaks. nih.gov
Influence of MnATP on Fidelity and Processivity of DNA Polymerases (Polβ, Polλ, Polµ, Polι)
While Mg²⁺ is generally considered the primary physiological activator for DNA polymerases due to its high intracellular concentration, Mn²⁺ can also activate these enzymes, often with significant consequences for their fidelity and processivity. nih.gov Processivity refers to the number of nucleotides a polymerase can add before dissociating from the DNA template. nih.govyoutube.com
The substitution of Mg²⁺ with Mn²⁺ has been shown to decrease the fidelity of a wide range of viral, bacterial, and eukaryotic DNA polymerases. nih.govmdpi.com This manganese-induced infidelity is a key aspect of its mutagenic properties. nih.govmdpi.com
Polymerase β (Polβ): In the presence of Mn²⁺, Polβ can become more active in bypassing certain DNA lesions, although this often comes at the cost of reduced fidelity. nih.gov
Polymerase λ (Polλ): Similar to Polβ, Mn²⁺ can influence the activity and fidelity of Polλ. mdpi.com
Polymerase µ (Polµ): Polµ exhibits a preference for Mn²⁺ over Mg²⁺ for several of its functions, including the incorporation of both dNTPs and rNTPs. acs.orgacs.org This preference is established at an early stage of the catalytic cycle, where Polµ pre-binds the Mn-nucleotide complex in a catalytically active conformation. acs.orgacs.org
Polymerase ι (Polι): The mutagenic effect of Mn²⁺ can be particularly pronounced in the context of Polι activity. nih.govresearchgate.net This polymerase has been shown to have better translesion synthesis activity across UV lesions in the presence of Mn²⁺ compared to Mg²⁺. frontiersin.org The mechanism for this appears to involve subtle changes in the active site that favor more optimal octahedral coordination with Mn²⁺. frontiersin.org
| Polymerase | Effect of MnATP on Fidelity | Effect of MnATP on Processivity/Activity |
| Polβ | Decreased | Increased lesion bypass |
| Polλ | Decreased | Influenced activity |
| Polµ | Preference for Mn²⁺ | Enhanced incorporation of dNTPs and rNTPs |
| Polι | Significantly Decreased | Enhanced translesion synthesis |
Mechanistic Basis of Manganese Mutagenesis in DNA Polymerases
The mutagenic properties of manganese stem from its ability to alter the delicate balance of nucleotide insertion and proofreading by DNA polymerases. nih.govpnas.org Several mechanisms contribute to this phenomenon:
Altered Kinetics of Nucleotide Insertion: In the presence of Mn²⁺, the catalytic rate (kcat) for the insertion of a correct, complementary nucleotide is often reduced, while the rate for inserting an incorrect, mismatched nucleotide is increased. nih.gov The apparent binding affinity (Km) for both correct and incorrect nucleotides is not significantly changed, indicating that the effect is primarily on the catalytic step. nih.gov
Reduced Proofreading Activity: Many high-fidelity DNA polymerases possess a 3' to 5' exonuclease activity that serves as a proofreading mechanism to remove misincorporated nucleotides. Mn²⁺ can diminish the effectiveness of this proofreading. Specifically, the rate of hydrolysis of a mismatched nucleotide at the primer terminus is lower in the presence of Mn²⁺ compared to Mg²⁺. nih.gov Conversely, the hydrolysis of a correctly paired nucleotide can be greater with Mn²⁺. nih.gov
Conformational Changes: Mn²⁺ can induce conformational changes in the DNA polymerase structure, particularly when bound to damaged DNA templates. oup.com These structural alterations can influence the enzyme's ability to accommodate and bypass DNA lesions, often with reduced accuracy. oup.com For example, it has been proposed that Mn²⁺ may expand the active site of some polymerases, allowing for the accommodation of bulky lesions. frontiersin.org
Chaperonin and ATPase Activity Regulation by MnATP
Chaperonins are essential protein complexes that assist in the proper folding of other proteins. Their function is critically dependent on the hydrolysis of ATP. MnATP can substitute for MgATP in these systems, leading to distinct effects on their protein folding efficiency and conformational dynamics.
GroE-assisted Protein Folding Efficiency Modulation by MnATP
The bacterial chaperonin system, consisting of GroEL and its co-chaperonin GroES, is a well-studied model for ATP-dependent protein folding. wikipedia.orgnih.gov The binding and hydrolysis of ATP drive the conformational changes in GroEL that are necessary to encapsulate and facilitate the folding of substrate proteins. youtube.com
Studies have shown that Mn²⁺ can significantly enhance the efficiency of GroE-assisted protein folding compared to Mg²⁺. nih.gov This increased efficiency is accompanied by a decrease in the rate of ATP hydrolysis, suggesting that MnATP promotes a more productive folding cycle. nih.gov The presence of Mn²⁺ also increases the affinity of GroES for GroEL. nih.gov
Furthermore, lower concentrations of MnATP are required to form the asymmetric (GroEL₁₄-GroES₇) and symmetric (GroEL₁₄-(GroES₇)₂) "football" complexes, which are key intermediates in the folding cycle. nih.gov The manganese-dependent increase in the rate of protein folding correlates with a specific increase in the amount of these symmetric complexes. nih.gov These findings indicate that Mn²⁺ acts as a cofactor that can markedly improve the efficiency of the chaperonin reaction in vitro. nih.gov
Hsp90 Chaperone Conformational Dynamics Induced by MnATP
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the activation and stability of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. nih.gov Like other chaperones, Hsp90 function is coupled to an ATPase activity that drives a cycle of conformational changes. nih.govbiorxiv.org
While the majority of studies on Hsp90 have utilized magnesium as the cofactor, the effects of other divalent cations are also of interest. The ATPase activity of Hsp90 is essential for its function, and this activity is tightly linked to complex conformational rearrangements. biorxiv.org Different Hsp90 homologs exhibit distinct ATPase kinetics, reflecting finely tuned conformational equilibria. biorxiv.org The binding of ATP, hydrolysis, and subsequent product release all contribute to the dynamic nature of the Hsp90 chaperone cycle. nih.gov While specific studies focusing on the detailed conformational dynamics induced solely by MnATP in Hsp90 are less common, the established principle of divalent cation influence on the ATPase cycle suggests that MnATP would also modulate the conformational landscape of Hsp90, potentially altering its interactions with co-chaperones and client proteins.
Chloroplast Hydrogen Ion-ATPase Kinetic Analysis with MnATP
The kinetic analysis of Manganese Adenosine Triphosphate (MnATP) interaction with chloroplast H+-ATPase (CF1) reveals a complex, cooperative binding mechanism. Electron paramagnetic resonance (EPR) studies have been instrumental in measuring the kinetics of Mn2+ binding to three distinct, yet interacting, sites on the enzyme. These studies show that the binding process is sequential and exhibits positive cooperativity.
In its latent state, the on-rate constants for Mn2+ binding to all three sites are similar, approximately (1.1 +/- 0.04) x 10(4) M-1s-1. However, the release of the ions shows site segregation, with off-rate constants of 0.69 +/- 0.04 s-1 for the first two sites and a significantly slower 0.055 +/- 0.003 s-1 for the third site. nih.gov The presence of ADP influences these kinetics, causing a decrease in the off-rate constants for the first two sites to 0.31 +/- 0.02 s-1 and for the third site to 0.033 +/- 0.008 s-1. nih.gov
Heat activation of the chloroplast H+-ATPase leads to a notable increase in both the on-rate and off-rate constants. The on-rate constant increases to (4.2 +/- 0.92) x 10(4) M-1s-1. nih.gov The off-rate constants for the first two sites and the third site increase to 1.34 +/- 0.08 s-1 and 0.16 +/- 0.07 s-1, respectively. nih.gov These kinetic findings are consistent with thermodynamic dissociation constants obtained from equilibrium binding studies and support a model where regulation induces a sequential progression of catalysis through the three active sites of the enzyme. nih.gov
Interactive Data Table: Kinetic Parameters of Mn2+ Interaction with Chloroplast H+-ATPase
| Enzyme State | Parameter | Site 1 | Site 2 | Site 3 |
| Latent CF1 | On-rate constant (k_on) (M⁻¹s⁻¹) | 1.1 x 10⁴ | 1.1 x 10⁴ | 1.1 x 10⁴ |
| Off-rate constant (k_off) (s⁻¹) | 0.69 | 0.69 | 0.055 | |
| Latent CF1 + ADP | Off-rate constant (k_off) (s⁻¹) | 0.31 | 0.31 | 0.033 |
| Heat Activated CF1 | On-rate constant (k_on) (M⁻¹s⁻¹) | 4.2 x 10⁴ | 4.2 x 10⁴ | 4.2 x 10⁴ |
| Off-rate constant (k_off) (s⁻¹) | 1.34 | 1.34 | 0.16 |
Myosin ATPase Activity and MnATP Coordination
The hydrolysis of ATP by myosin ATPase is a fundamental process in muscle contraction, and the coordination of the nucleotide with a divalent cation is critical for this activity. While MgATP is the primary physiological substrate, MnATP can also be utilized, providing insights into the catalytic mechanism. The myosin ATPase cycle involves a series of conformational changes in the myosin head that are coupled to the binding of ATP, its hydrolysis to ADP and inorganic phosphate (Pi), and the subsequent release of these products. upenn.edu
ATP binding to the myosin head induces a conformational change that weakens its affinity for actin, causing detachment. upenn.edu This is followed by the hydrolysis of ATP to ADP and Pi, which remain bound to the myosin head. upenn.edu The coordination of the metal ion, such as manganese, is crucial for the proper orientation of the ATP molecule in the active site and for facilitating the nucleophilic attack on the γ-phosphate. While specific kinetic data for MnATP with myosin ATPase is not as abundant as for MgATP, the general mechanism is conserved. The presence of the divalent cation is essential for the stimulation of the actin-activated ATPase activity. nih.gov
ATP-Binding Cassette (ABC) Transporter Mechanisms and MnATP Turnover
ATP-binding cassette (ABC) transporters are a large family of membrane proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes. nih.govnih.govunifr.ch The energy for this transport is derived from the binding and hydrolysis of ATP, a process in which MnATP can serve as the substrate. The core mechanism of ABC transporters involves two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). nih.gov
The catalytic cycle is driven by conformational changes induced by nucleotide binding and hydrolysis at the NBDs. nih.govunifr.chresearchgate.net The binding of two ATP molecules, coordinated with a divalent cation like Mn2+, promotes the dimerization of the NBDs. This dimerization triggers a conformational change in the TMDs, switching the transporter from an inward-facing to an outward-facing conformation, which allows for the release of the substrate. nih.gov Subsequent hydrolysis of ATP to ADP and Pi, followed by the release of the hydrolysis products, resets the transporter to its inward-facing conformation, ready for another cycle. nih.gov The turnover of MnATP is therefore tightly coupled to the transport of substrates across the membrane.
Other Metalloenzyme Systems Involving MnATP
Acetone (B3395972) Carboxylase: MnATP in Nucleotide Binding and Activation
Acetone carboxylase is a complex enzyme that catalyzes the ATP-dependent carboxylation of acetone to acetoacetate. nih.govnih.gov This enzyme utilizes a manganese ion at its active site, but interestingly, the site of nucleotide binding and the Mn(II) active site are separated by a significant distance of approximately 40 Å. nih.govmdpi.com The proposed mechanism involves the binding of ATP at a site remote from the manganese center, where it is used to phosphorylate the substrates, acetone and bicarbonate. nih.govnih.gov
Structural and mechanistic studies suggest that the binding of the nucleotide triggers a conformational change that opens an internal channel, allowing the phosphorylated intermediates to travel from the nucleotide-binding site to the Mn(II) active site. nih.govresearchgate.net At the manganese center, the C-C bond formation occurs. nih.gov Therefore, while MnATP is the ultimate source of the phosphate groups and the energy for the reaction, the direct coordination of the MnATP complex at the catalytic manganese site is not the proposed mechanism. Instead, the process involves a remarkable example of substrate channeling within the enzyme complex. researchgate.net
Pyruvate Carboxylase Activation by MnATP
Pyruvate carboxylase is a biotin-dependent enzyme that plays a crucial anaplerotic role by catalyzing the carboxylation of pyruvate to oxaloacetate. nih.govwikipedia.org This reaction is dependent on the hydrolysis of ATP, and while MgATP is the typical physiological substrate, the enzyme can also be activated by MnATP. The reaction occurs in two main steps: the ATP-dependent carboxylation of the biotin (B1667282) cofactor, followed by the transfer of the carboxyl group to pyruvate. wikipedia.org
The activation of pyruvate carboxylase is subject to allosteric regulation, most notably by acetyl-CoA. researchgate.netnih.gov The binding of the allosteric activator promotes a catalytically competent conformation of the enzyme, which facilitates ATP hydrolysis and the subsequent carboxylation steps. nih.gov The presence of a divalent cation, such as manganese, complexed with ATP is essential for the first partial reaction, where the γ-phosphate of ATP is transferred to bicarbonate to form carboxyphosphate, which then carboxylates the biotin prosthetic group.
Glutamine Synthetase Cofactor Role of Manganese
Glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). nih.govmdpi.com This enzyme is critically dependent on a divalent cation cofactor, with manganese being particularly effective. nih.gov In this reaction, MnATP serves as the substrate, providing both the energy and the phosphate group necessary for the activation of glutamate.
The catalytic mechanism involves the formation of a γ-glutamyl phosphate intermediate. The manganese ion is believed to play a crucial role in the proper positioning of the ATP molecule in the active site and in stabilizing the transition state during the phosphorylation of glutamate. The subsequent nucleophilic attack by ammonia on the γ-glutamyl phosphate intermediate leads to the formation of glutamine and the release of inorganic phosphate and ADP. The requirement for manganese as a cofactor highlights its importance in the catalytic function of glutamine synthetase. nih.gov
Advanced Biophysical and Spectroscopic Methodologies for Mnatp Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in MnATP Exchange Kinetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the kinetics of ligand exchange in paramagnetic systems. libretexts.org The presence of the paramagnetic Mn(II) ion in the MnATP complex dramatically influences the nuclear relaxation rates of the ATP molecule's protons and phosphorus nuclei. This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), is the foundation for studying the exchange kinetics. nih.govyoutube.com
The rates of exchange between Mn(II)-bound ATP and free ATP in solution can be quantified by analyzing the changes in the longitudinal (T₁) and transverse (T₂) relaxation times of the nuclei. nih.gov The Solomon-Bloembergen-Morgan (SBM) theory provides the theoretical framework for interpreting these paramagnetic contributions to the relaxation rates. nih.govmriquestions.com By measuring these rates at various temperatures, researchers can determine the activation parameters for the dissociation of the MnATP complex. colostate.edu
Dynamic NMR (DNMR) studies, which analyze the shape of NMR signals, are also instrumental in determining exchange rates for systems in equilibrium. libretexts.orgnih.gov These methodologies have revealed that the exchange process is rapid, with dissociation rates on the order of 10⁵ to 10⁶ s⁻¹ at ambient temperature. colostate.edu
Table 1: Representative Kinetic and Thermodynamic Data for MnATP from NMR Studies
| Parameter | Value | Method |
|---|---|---|
| Dissociation Rate Constant (k_off) | ~3 x 10⁵ s⁻¹ (at 25°C) | ¹H NMR T₂ Relaxation |
| Residence Lifetime (τ_M) | ~3 µs | ¹H NMR T₂ Relaxation |
| Activation Energy (Ea) | ~10-12 kcal/mol | Temperature-Dependent NMR |
Electron Paramagnetic Resonance (EPR) Spectroscopy Techniques
Electron Paramagnetic Resonance (EPR) is a magnetic resonance technique that specifically targets paramagnetic species, making it exceptionally well-suited for studying the Mn(II) ion (with its S=5/2 electron spin) in the MnATP complex. nih.govprisner.de
Continuous Wave (CW) EPR is the conventional method for examining paramagnetic centers. ethz.ch For Mn(II) ions in solution, the CW-EPR spectrum of MnATP is characterized by a distinctive six-line pattern. This pattern emerges from the hyperfine interaction between the electron spin and the ⁵⁵Mn nuclear spin (I=5/2). nih.gov
Key findings from CW-EPR studies include:
Zero-Field Splitting (ZFS): In frozen solutions, distortions from a perfectly symmetrical ligand field around the Mn(II) ion cause a phenomenon known as zero-field splitting. Analysis of the ZFS parameters (D and E) helps to characterize the symmetry of the Mn(II) binding site. nih.gov
Distinguishing Ligand Spheres: CW-EPR, especially when performed at multiple microwave frequencies, can effectively distinguish the nature of the first ligand sphere around the Mn(II) ion, for instance, differentiating between Mn(II) coordinated to water, GMP, or ATP. nih.gov
Table 2: Comparison of CW-EPR Parameters for Mn(II) Species
| Species | g-value (approx.) | Hyperfine Coupling (A) (Gauss) | Zero-Field Splitting (D) (Gauss) |
|---|---|---|---|
| [Mn(H₂O)₆]²⁺ | 2.00 | ~95 | Low |
| MnATP | 2.00 | ~92-94 | ~125 nih.gov |
Note: Values can vary based on experimental conditions.
Pulsed EPR techniques offer enhanced resolution and sensitivity compared to CW-EPR, enabling the measurement of weak magnetic interactions that are crucial for a detailed structural and dynamic understanding of the MnATP complex. nih.govnih.govwikipedia.org
An Electron Spin Echo (ESE) field-swept experiment involves applying a sequence of microwave pulses and detecting the resulting spin echo as the magnetic field is varied. This method is less susceptible to certain line-broadening effects that can obscure features in a CW-EPR spectrum, often resulting in improved spectral resolution. mit.edu
Electron-Nuclear Double Resonance (ENDOR) is a high-resolution technique that combines EPR and NMR, allowing for the precise measurement of hyperfine interactions between the Mn(II) electron spin and surrounding nuclear spins (e.g., ³¹P, ¹H, ¹³C). researchgate.netwikipedia.orgnih.gov By saturating an EPR transition and simultaneously exciting NMR transitions with radiofrequency waves, ENDOR acts as a form of EPR-detected NMR. researchgate.netnationalmaglab.org This capability is invaluable for mapping the coordination sphere of MnATP, providing exact distances and elucidating the bonding character between the manganese ion and specific atoms on the ATP molecule. rsc.org
Electron Spin Echo Envelope Modulation (ESEEM) is a pulsed EPR method that excels at detecting weak hyperfine interactions with nearby nuclei. illinois.eduethz.ch The experiment measures the modulation of the electron spin echo's decay, which is caused by these weak couplings. ethz.chnih.govaps.org A Fourier transform of the modulation pattern yields a spectrum with frequencies corresponding to the nuclear transitions. nih.gov
ESEEM is particularly powerful for:
Determining Coordination: It can detect weakly coupled nuclei, such as those from the phosphate (B84403) groups or even the adenine (B156593) ring of ATP, helping to define the complete coordination sphere. nih.govnih.gov
Measuring Distances: The modulation depth in an ESEEM experiment is inversely proportional to the sixth power of the distance (r⁻⁶) between the electron spin and the coupled nucleus, making it a sensitive "ruler" for short distances, typically up to 8 Å. nih.govnih.gov This allows for the construction of detailed structural models of the MnATP complex in solution. nih.gov
Table 3: Overview of Pulsed EPR Techniques in MnATP Analysis
| Technique | Primary Information Gained | Advantage |
|---|---|---|
| ESE Field Sweep | High-resolution EPR spectra | Reduced inhomogeneous broadening |
| ENDOR | Precise hyperfine coupling constants to nearby nuclei | Detailed mapping of the Mn(II) coordination sphere |
| ESEEM | Weak hyperfine interactions and nuclear quadrupole interactions | Structural details and distances to weakly coupled nuclei |
Pulsed EPR Methods for MnATP Coordination and Dynamics
Electron-Electron Double Resonance (DEER) Spectroscopy for Distance Measurements
Electron-Electron Double Resonance (DEER) spectroscopy, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a powerful technique for measuring nanometer-scale distances between paramagnetic centers. acs.orgmdpi.com In the context of MnATP research, DEER is instrumental in determining the distances between the Mn(II) ion of MnATP and other spin labels, which can be another Mn(II) ion or a nitroxide radical, strategically introduced into a biomolecule. acs.orgnih.govanu.edu.au
This technique relies on the dipolar interaction between electron spins, which is distance-dependent. By applying a series of microwave pulses at two different frequencies, one to "pump" a set of spins and another to "observe" a different set, the modulation of the observer spin echo decay can be analyzed to extract the distance distribution between the spin pair. acs.org The accessible distance range for DEER typically spans from approximately 1.5 to 8 nanometers, making it well-suited for studying the architecture of protein-MnATP complexes and conformational changes induced by MnATP binding or hydrolysis. acs.org For instance, researchers have successfully used Mn(II) as a paramagnetic center in conjunction with nitroxide spin labels to measure distances and characterize conformational shifts in proteins upon ATP binding. acs.org
Recent advancements, such as the five-pulse DEER sequence, have enhanced the sensitivity of the technique, allowing for reliable distance measurements up to 8 nm, even in complex biological systems. acs.org The development of Mn(II)-chelating tags that can be attached to proteins has further expanded the applicability of DEER for high-resolution distance measurements in Mn(II)-containing systems. nih.govelsevierpure.com
Table 1: DEER/PELDOR Spectroscopy Applications in MnATP-related Research
| System Studied | Spin Labels | Measured Distance/Information | Reference |
| yHsp90 | Mn(II) at ATPase site, Nitroxide on Sba1 | Binding of Sba1 and conformational changes | acs.org |
| Ubiquitin | Two Mn(II) tags | Narrow distance distribution, validating tag use | nih.govelsevierpure.com |
| Protein-DNA complex | Gd3+, Mn2+, Nitroxide | Three independent distances from a single sample | anu.edu.au |
ELDOR-detected Nuclear Magnetic Resonance (EDNMR)
ELDOR-detected Nuclear Magnetic Resonance (EDNMR) is a sophisticated pulsed electron paramagnetic resonance (EPR) technique that measures the hyperfine couplings between a paramagnetic center, such as the Mn(II) in MnATP, and nearby nuclear spins. researchgate.netelsevierpure.com This method offers enhanced sensitivity compared to conventional Electron-Nuclear Double Resonance (ENDOR) spectroscopy, particularly at higher magnetic fields. researchgate.netnih.gov
The EDNMR experiment involves the use of selective microwave pulses that simultaneously excite both allowed EPR transitions and forbidden transitions, where both an electron and a nuclear spin flip. researchgate.net This creates "holes" in the broad EPR spectrum at frequencies corresponding to the nuclear transitions. ceitec.cz By monitoring the intensity of these holes as a function of radiofrequency, the NMR spectrum of the coupled nuclei is obtained, detected via the electron spin signal. elsevierpure.com
EDNMR is particularly valuable for probing the immediate environment of the Mn(II) ion in MnATP. It can detect and characterize hyperfine interactions with various nuclei, including ³¹P from the phosphate groups of ATP, providing direct evidence of coordination and structural details of the MnATP complex. researchgate.net The technique has been successfully applied to study ATP turnover in ABC exporters by substituting the diamagnetic Mg²⁺ with paramagnetic Mn²⁺. researchgate.net While EDNMR is a powerful tool, challenges such as lineshape distortions and spectral resolution, especially for anisotropically coupled species, require careful experimental design and data analysis. researchgate.netnih.gov
Table 2: Key Features of EDNMR in MnATP Research
| Feature | Description | Significance | Reference |
| Principle | Measures hyperfine couplings by detecting NMR transitions via the electron spin signal. | Provides information about the nuclei in the vicinity of the Mn(II) ion. | elsevierpure.com |
| Sensitivity | Generally higher than conventional ENDOR, especially at high magnetic fields. | Allows for the study of systems with low concentrations of paramagnetic centers. | researchgate.netnih.gov |
| Application | Detection of ³¹P and other nuclei near the Mn(II) in MnATP. | Elucidates the coordination environment and structural details of the MnATP complex. | researchgate.net |
| Challenges | Lineshape distortions and spectral resolution for anisotropic interactions. | Requires advanced simulation protocols for accurate data interpretation. | researchgate.netnih.gov |
X-ray Absorption Spectroscopy (XAS) for MnATP Binding Site Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a sample. wikipedia.orgmat-cs.com In the study of MnATP, XAS is used to probe the environment of the manganese ion. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orguu.nlresearchgate.net
X-ray Absorption Near Edge Structure (XANES) for Coordination Environment
The XANES region of the X-ray absorption spectrum, which encompasses the pre-edge and the rising edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nlnih.govanl.gov For MnATP, analyzing the Mn K-edge XANES spectrum provides critical information about the electronic structure and local symmetry of the Mn(II) ion.
The energy position of the absorption edge is directly related to the oxidation state of the manganese; a shift to higher energy indicates a higher oxidation state. anl.gov The pre-edge features, which arise from 1s to 3d electronic transitions, are particularly informative about the coordination environment. anl.gov The intensity and shape of these pre-edge peaks are sensitive to the presence or absence of inversion symmetry. For instance, a more intense pre-edge peak is typically observed for non-centrosymmetric geometries (e.g., tetrahedral) compared to centrosymmetric ones (e.g., octahedral) where such transitions are dipole-forbidden. uu.nl By comparing the XANES spectra of MnATP in various enzymatic environments to those of well-characterized manganese compounds, researchers can deduce the coordination number and geometry of the Mn(II) ion in the active site. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) for Structural Details
The EXAFS region of the spectrum consists of oscillations that appear at energies above the absorption edge. mpg.de These oscillations result from the interference between the outgoing photoelectron wave from the absorbing Mn atom and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS data can yield precise information about the types of neighboring atoms, their distances from the manganese ion, and their coordination numbers. mat-cs.com
In the context of MnATP, EXAFS is used to determine the bond lengths between the Mn(II) ion and the oxygen atoms of the phosphate groups of ATP and water molecules, as well as any coordinating residues from a protein. For example, a study on the Mn²⁺ x ATP complex bound to coupling factor 1 of H⁺-ATPase revealed an average Mn-O bond length of 2.15 Å. nih.gov Upon formation of the tertiary Mn²⁺ x ATP x enzyme complex, a second shell corresponding to the phosphorus atoms of ATP was detected. nih.gov The Mn-P bond distance was determined to be significantly longer in the enzyme complex (4.95 Å) compared to the Mn²⁺ x ATP complex in solution (3.36 Å), providing insights into the catalytic mechanism. nih.gov
Table 3: Structural Parameters of MnATP Complexes Determined by EXAFS
| Complex | Interaction | Distance (Å) | Reference |
| Mn²⁺ x ATP x Enzyme (Coupling Factor 1) | Mn-O | 2.15 ± 0.15 | nih.gov |
| Mn²⁺ x ATP in aqueous solution | Mn-P | 3.36 ± 0.15 | nih.gov |
| Mn²⁺ x ATP x Enzyme (Coupling Factor 1) | Mn-P | 4.95 ± 0.15 | nih.gov |
| Mn²⁺ x ATP x Enzyme + Selenite | Mn-P | 4.32 ± 0.15 | nih.gov |
Computational and Theoretical Approaches in Mnatp Studies
Density Functional Theory (DFT) Calculations for MnATP Complex Stability and Hyperfine Couplings
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as metal complexes. youtube.com It has been widely applied to study the stability of metal complexes and to calculate various spectroscopic parameters. rsc.org
Furthermore, DFT is extensively used for the first-principles calculation of hyperfine coupling constants in transition metal systems. mdpi.comresearchgate.net The performance of DFT for these calculations can be variable and is highly dependent on the chosen exchange-correlation functional and the nature of the chemical system. mdpi.comresearchgate.net For manganese complexes, hyperfine coupling constants are crucial for interpreting electron paramagnetic resonance (EPR) spectra, which provide information about the electronic and geometric environment of the Mn(II) ion. mdpi.com Although systematically accurate prediction of hyperfine coupling constants with DFT remains a challenge, it provides invaluable data for benchmarking and understanding the electronic structure of these complexes. mdpi.comresearchgate.net Recent advancements, such as the development of new functionals, continue to improve the accuracy of these calculations. mdpi.comarxiv.org
Below is a table summarizing the performance of different DFT functionals for the calculation of hyperfine coupling constants in selected manganese compounds.
| Compound | Experimental A(MHz) | Calculated A(MHz) with SCAN functional |
| [Mn(H2O)6]2+ | -255 | -264 |
| [Mn(CN)6]4- | -244 | -235 |
| [Mn(acac)3] | -219 | -210 |
This table presents representative data and is for illustrative purposes. Actual values can vary based on the specifics of the computational model.
Molecular Dynamics (MD) Simulations of Mn-Containing Metalloproteins
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org These simulations have become a standard tool for studying metalloproteins, despite the challenges posed by the presence of metal ions. nih.govfrontiersin.org
A significant challenge in MD simulations of metalloproteins is the development of accurate force fields that can correctly describe the interactions between the metal ion and its ligands. frontiersin.org The bonded model approach is one strategy where the metal-ligand bonds and angles are described by molecular mechanical potentials. acs.org This method has been successfully used to parameterize the coordination spheres of manganese in various proteins, allowing for stable and realistic simulations. acs.org These simulations provide insights into the structural stability and dynamics of the protein, with root mean square deviations (RMSd) of the Mn centers typically being less than 1.25 Å over a 10 ns simulation. acs.org
MD simulations have been instrumental in understanding the conformational changes that are crucial for the function of metalloenzymes. nih.gov They can reveal the synchronized movements of protein residues that communicate with the metal center to perform specific catalytic functions. nih.gov The continuous improvement of simulation tools and force fields is enhancing the accuracy of these predictions, aiding in the elucidation of mechanisms for processes like protein-ligand binding. mdpi.com
The following table highlights key parameters determined from MD simulations of Mn-containing metalloproteins.
| Parameter | Description | Typical Values/Observations from MD Simulations |
| RMSd of Mn center | Root Mean Square Deviation of the manganese ion's position, indicating stability. | Generally < 1.25 Å over a 10 ns simulation. acs.org |
| Backbone RMSd | Root Mean Square Deviation of the protein backbone, showing overall structural stability. | Often stabilizes within the first 6 ns of simulation. acs.org |
| Coordination Number | The number of ligands directly bonded to the manganese ion. | Can be dynamic and change during the simulation, a challenge for bonded models. nih.gov |
Gaussian Network Models (GNM) and Transfer Entropy (TE) for Allosteric Network Analysis of Mn-Transporters
Gaussian Network Models (GNM) are a simplified, coarse-grained approach to study the large-scale dynamics of biological macromolecules. wikipedia.org In GNM, the protein is represented as a network of nodes (corresponding to amino acid residues) connected by elastic springs. wikipedia.org This method is computationally inexpensive and effective for identifying flexible regions and collective motions that are functionally important. wikipedia.orgpitt.edu
Transfer Entropy (TE) is an information-theoretic measure used to quantify the flow of information between different parts of a system. plos.org In the context of proteins, TE can identify causal relationships in the dynamics of residues, revealing allosteric communication pathways. nih.govresearchgate.net
A novel approach combining GNM with TE has been successfully employed to map the allosteric networks of bacterial manganese ABC transporters, which are crucial for virulence. nih.govresearchgate.net This integrated method overcomes the limitations of conventional molecular simulation approaches for large and slow-turnover systems. nih.govresearchgate.net The study identified "allosteric hotspots" in the transmembrane domains (TMDs), at the coupling helices between the TMDs and the nucleotide-binding domains (NBDs), and in the ATP binding sites. nih.govresearchgate.net A key finding was the bidirectional information flow between the two TMDs with minimal allosteric transmission to the NBDs. Conversely, there was significant information flow from the NBD of one protomer to the TMD of the other, revealing a unique allosteric footprint for these transporters. nih.govresearchgate.net
The table below showcases the findings from the GNM-TE analysis of Mn-transporters.
| Allosteric Interaction | Direction of Information Flow | Functional Implication |
| TMD-TMD | Bi-directional | Communication within the transmembrane region. nih.govresearchgate.net |
| TMD-NBD | Minimal allosteric transmission | Limited direct communication from the translocation pathway to the ATP-binding domains. nih.govresearchgate.net |
| NBD-NBD | Almost no crosstalk | Independent functioning of the nucleotide-binding domains. nih.govresearchgate.net |
| NBD (protomer 1) -> TMD (protomer 2) | Pronounced information flow | Cross-talk between subunits, crucial for the transport cycle. nih.govresearchgate.net |
Modeling of Metal-Nucleotide Interactions in Enzyme Active Sites
Modeling the active sites of enzymes is crucial for understanding their catalytic mechanisms and for the design of inhibitors. nih.govjackwestin.com This becomes particularly complex when the active site contains both a metal ion and a nucleotide, as is the case with enzymes that utilize MnATP.
The binding of metal ions to nucleotides can significantly alter their conformation and reactivity. nih.gov In an enzyme's active site, the protein environment further modulates these interactions. jackwestin.com Computational models aim to accurately represent the geometry and electronic properties of the metal-nucleotide complex within the active site. nih.gov Various molecular visualization and modeling programs are used to display the interactions between the macromolecule and the ligand, highlighting key binding interactions. nih.govyoutube.com
For enzymes that catalyze phosphoryl transfer reactions, the interaction between the manganese ion and the phosphate (B84403) groups of ATP is of paramount importance. The metal ion helps to neutralize the negative charge of the phosphate groups, making the phosphorus atom more susceptible to nucleophilic attack. acs.org It also plays a crucial role in the proper positioning of the nucleotide for the reaction. acs.org Modeling these interactions often requires a combination of quantum mechanics and molecular mechanics (QM/MM) methods, where the reactive center is treated with a higher level of theory (QM) and the surrounding protein and solvent are treated with a more computationally efficient method (MM). acs.org These models have been successfully used to study the role of metal ions in the active sites of enzymes like DNA polymerase. acs.org
The following table summarizes the key interactions and their significance in the modeling of metal-nucleotide interactions in enzyme active sites.
| Interaction | Description | Significance in Catalysis |
| Metal-Phosphate Coordination | The manganese ion coordinates with the oxygen atoms of the α, β, and γ phosphate groups of ATP. | Neutralizes negative charge, facilitates nucleophilic attack, and stabilizes the transition state. acs.org |
| Protein Residue-Metal Interaction | Amino acid side chains (e.g., Asp, Glu) in the active site coordinate with the manganese ion. | Orients the MnATP complex and contributes to the overall stability of the enzyme-substrate complex. jackwestin.com |
| Protein Residue-Nucleotide Interaction | Amino acid residues form hydrogen bonds and other non-covalent interactions with the adenine (B156593) and ribose moieties of ATP. | Provides specificity for ATP binding and contributes to the correct positioning of the substrate. jackwestin.com |
Cellular and Biochemical Network Integration of Manganese Adenosine Triphosphate
Contribution to Energy Metabolism and ATP Synthesis Pathways
Manganese is a critical modulator of cellular energy production, influencing key enzymatic reactions in both cytosolic and mitochondrial compartments. While essential, its accumulation can also interfere with these pathways, highlighting its dual role in metabolic regulation.
Manganese is a known activator for several enzymes crucial to carbohydrate metabolism. oregonstate.edu It can influence the rate of glycolysis and the Krebs (TCA) cycle by serving as a cofactor for key enzymes, often as a substitute for or in concert with magnesium (Mg²⁺). A number of manganese-activated enzymes are pivotal in the metabolism of carbohydrates, amino acids, and cholesterol. oregonstate.edu For instance, pyruvate (B1213749) carboxylase, a manganese-containing enzyme, and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a manganese-activated enzyme, are critical in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. oregonstate.edu
However, excessive manganese levels have been shown to negatively impact these pathways. Studies on neuroblastoma (SK-N-SH) and astrocytoma (U87) cells demonstrated that increasing concentrations of manganese chloride (MnCl₂) led to dose-dependent decreases in the activities of several glycolytic and TCA cycle enzymes. nih.gov The affected enzymes include hexokinase, pyruvate kinase, lactate (B86563) dehydrogenase, citrate (B86180) synthase, and malate (B86768) dehydrogenase. nih.gov This suggests that while manganese is necessary for energy metabolism, its overabundance can disrupt these fundamental processes, leading to cytotoxicity. nih.govresearchgate.net The two cell types exhibited different susceptibilities to the effects of manganese, with hexokinase being most affected in neuroblastoma cells, while citrate synthase and pyruvate kinase were more vulnerable in astrocytoma cells. nih.gov
Table 1: Impact of Manganese on Key Energy Metabolism Enzymes This table summarizes research findings on the effects of manganese on various enzymes involved in glycolysis and the Krebs cycle.
| Enzyme | Pathway | Effect of Manganese | Cell Type Studied |
| Hexokinase | Glycolysis | Dose-dependent decrease in activity nih.gov | Neuroblastoma (SK-N-SH), Astrocytoma (U87) |
| Pyruvate Kinase | Glycolysis | Dose-dependent decrease in activity nih.gov | Neuroblastoma (SK-N-SH), Astrocytoma (U87) |
| Lactate Dehydrogenase | Glycolysis (Anaerobic) | Dose-dependent decrease in activity nih.gov | Neuroblastoma (SK-N-SH), Astrocytoma (U87) |
| Citrate Synthase | Krebs Cycle | Dose-dependent decrease in activity nih.gov | Neuroblastoma (SK-N-SH), Astrocytoma (U87) |
| Malate Dehydrogenase | Krebs Cycle | Dose-dependent decrease in activity nih.gov | Neuroblastoma (SK-N-SH), Astrocytoma (U87) |
| Pyruvate Carboxylase | Gluconeogenesis | Contains Mn; critical for function oregonstate.edu | General |
| PEPCK | Gluconeogenesis | Activated by Mn; critical for function oregonstate.edu | General |
The mitochondrion is a primary site for manganese accumulation within the cell. nih.govnih.gov This localization is significant because mitochondria are the hub of oxidative phosphorylation, the main process for ATP production. oregonstate.edumdpi.com Manganese toxicity is often linked to reduced ATP production. nih.gov Research indicates that manganese can interfere with oxidative phosphorylation by inhibiting various components of the electron transport chain and the F1F0 ATP synthase. nih.govnih.govnih.govmdpi.comresearchgate.net
Studies using isolated mitochondria from different tissues have revealed that the inhibitory effects of Mn²⁺ vary. In liver and heart mitochondria, the primary site of inhibition is the F1F0 ATP synthase. nih.gov In contrast, brain mitochondria show greater sensitivity to manganese-induced inhibition of ATP production through different sites. nih.gov When succinate (B1194679) is the substrate, the inhibition in brain mitochondria likely occurs at either fumarase or complex II. nih.gov With glutamate (B1630785) and malate as substrates, the primary inhibition site appears to be the glutamate/aspartate exchanger or aspartate aminotransferase. nih.gov This tissue-specific vulnerability underscores the complex role of manganese in mitochondrial bioenergetics. nih.gov The accumulation of manganese within mitochondria may impair energy metabolism, contributing to cellular dysfunction. nih.govmdpi.com
Influence on Redox Homeostasis and Antioxidant Defense Systems
Manganese plays a paradoxical role in cellular redox homeostasis. It is an essential cofactor for a key antioxidant enzyme, yet at high concentrations, it can contribute to oxidative stress. mdpi.comresearchgate.net The primary antioxidant function of manganese is realized through its role as a component of manganese superoxide (B77818) dismutase (MnSOD), the principal antioxidant enzyme within the mitochondria. oregonstate.eduhealthinflux.comjohnshopkins.edu Mitochondria are particularly susceptible to oxidative stress as they consume over 90% of the cell's oxygen, leading to the production of reactive oxygen species (ROS) like the superoxide radical during ATP synthesis. oregonstate.edu MnSOD catalyzes the conversion of these harmful superoxide radicals into hydrogen peroxide, which is subsequently neutralized to water by other antioxidant enzymes. oregonstate.edu
Beyond its enzymatic role in MnSOD, manganese can form non-protein complexes with metabolites such as phosphate (B84403), carbonate, and organic acids, which possess direct ROS-scavenging capabilities. nih.gov These "Mn-antioxidants" provide a secondary defense against oxidative stress, particularly when enzymatic systems are overwhelmed. nih.gov
However, an excess of manganese can disrupt redox balance. It can undergo redox reactions that stimulate the production of mitochondrial oxidants. mdpi.comresearchgate.net Elevated manganese levels can lead to increased mitochondrial ROS production, which in turn causes mitochondrial dysfunction and further oxidative stress, creating a damaging cycle. mdpi.com This disruption of redox homeostasis is a proposed mechanism for manganese-induced neurotoxicity. nih.gov Studies have shown that manganese treatment can lead to a significant decrease in the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant. nih.gov Therefore, maintaining manganese homeostasis is critical for protecting the cell from oxidative damage. portlandpress.com
Table 2: Manganese's Dual Role in Redox Homeostasis This table outlines the antioxidant and pro-oxidant functions of manganese within the cell.
| Function | Mechanism | Key Molecules Involved |
| Antioxidant | Serves as a cofactor for the primary mitochondrial antioxidant enzyme. oregonstate.eduhealthinflux.com | Manganese Superoxide Dismutase (MnSOD) |
| Antioxidant | Forms non-enzymatic complexes that scavenge ROS directly. nih.gov | Mn-phosphate, Mn-carbonate, Mn-organic acid complexes |
| Pro-oxidant | Undergoes redox cycling, stimulating the production of mitochondrial oxidants. mdpi.comresearchgate.net | Reactive Oxygen Species (ROS) |
| Pro-oxidant | Leads to the depletion of key intracellular antioxidants. nih.gov | Glutathione (GSH) |
Regulation of Protein Homeostasis and Folding Processes
Manganese, in the form of Mn-ATP, also influences protein homeostasis, a critical process for maintaining cellular function. It plays a role in the machinery that ensures proteins are correctly folded and can trigger stress responses when this process is disrupted.
Molecular chaperones are essential proteins that assist in the proper folding of other proteins, preventing their aggregation. gbiosciences.comphysicallensonthecell.org The chaperonin system, particularly the GroEL/GroES complex in bacteria (and its homologs in eukaryotes), is a key player in this process, utilizing the energy from ATP hydrolysis to facilitate folding. nih.gov
Research has shown that manganese ions can significantly enhance the efficiency of this process. nih.gov In studies using urea-denatured malate dehydrogenase, Mn²⁺ ions, compared to Mg²⁺, caused a notable increase in the rate of GroE-assisted refolding while simultaneously decreasing the rate of ATP hydrolysis. nih.gov This suggests a more efficient use of energy. Furthermore, manganese increases the affinity of GroES for GroEL. nih.gov Lower concentrations of Mn-ATP, compared to Mg-ATP, are required to form the functional asymmetric (GroEL₁₄-GroES₇) and symmetric (GroEL₁₄-(GroES₇)₂) folding complexes. nih.gov The increased rate of protein folding corresponds with a specific increase in the formation of these symmetric "folding chambers". nih.gov Thus, Mn-ATP acts as a potent cofactor that can markedly improve the efficiency of the chaperonin reaction. nih.govelsevierpure.com The cellular compartment where a protein folds can also influence its metal cofactor, with the cytoplasm's higher manganese availability favoring its incorporation into certain proteins. researchgate.net
The endoplasmic reticulum (ER) is a central organelle for protein synthesis and folding. spandidos-publications.com An imbalance between the load of newly synthesized proteins and the folding capacity of the ER leads to a condition known as ER stress. spandidos-publications.comoup.com Overexposure to manganese has been consistently shown to induce ER stress. spandidos-publications.comnih.govnih.govnih.gov This condition is characterized by the accumulation of misfolded or unfolded proteins, which triggers the Unfolded Protein Response (UPR), a cellular mechanism to restore protein homeostasis or induce apoptosis if the stress is prolonged. spandidos-publications.comoup.comoup.com
Manganese exposure leads to the upregulation of key ER stress markers. spandidos-publications.comnih.gov This includes an increased level of the ER chaperone BiP (also known as GRP78), which is a master regulator of the UPR. nih.govnih.gov Studies have demonstrated that manganese activates specific UPR signaling pathways, including the PERK and IRE1 pathways, leading to increased expression of downstream targets like ATF4 and the splicing of Xbp1 mRNA. nih.gov The activation of these pathways contributes to manganese-induced apoptosis, in part through the upregulation of the pro-apoptotic factor CHOP and the activation of ER-resident caspases, such as caspase-12. spandidos-publications.comnih.govnih.gov
Table 3: Key Markers of Manganese-Induced Endoplasmic Reticulum Stress This table lists proteins and signaling pathways that are activated or upregulated in response to manganese-induced ER stress.
| Marker/Pathway | Function in ER Stress | Observation with Manganese Exposure |
| BiP/GRP78 | ER chaperone; master regulator of UPR spandidos-publications.com | Upregulated nih.govnih.gov |
| PERK Pathway | UPR sensor; phosphorylates eIF2α to reduce protein translation | Activated; leads to increased eIF2α phosphorylation nih.gov |
| IRE1 Pathway | UPR sensor; initiates splicing of Xbp1 mRNA | Activated; leads to increased Xbp1 splicing nih.gov |
| ATF4 | Transcription factor downstream of PERK | mRNA expression increased nih.gov |
| CHOP | Pro-apoptotic transcription factor | Upregulated spandidos-publications.comnih.gov |
| Caspase-12 | ER-resident caspase involved in apoptosis | Activated spandidos-publications.comnih.govnih.gov |
Gene Expression and Transcriptional Regulation by Manganese
Manganese (Mn) is an essential micronutrient that plays a critical role as a cofactor in a variety of enzymatic reactions. To maintain cellular homeostasis, organisms have evolved intricate mechanisms to regulate the intracellular concentration of manganese. This regulation occurs, in part, at the level of gene expression, where manganese ions can influence the transcription of genes encoding metal transporters, metabolic enzymes, and other proteins.
Regulation of Manganese Transporter Gene Expression
The cellular uptake and efflux of manganese are tightly controlled by a network of transporter proteins. The expression of the genes encoding these transporters is often directly regulated by the intracellular manganese concentration, ensuring that the cell can acquire this essential nutrient when scarce and prevent its accumulation to toxic levels.
In bacteria, the regulation of manganese transporter genes is well-characterized and often involves metalloregulatory transcription factors. nih.gov These proteins bind to specific DNA sequences in the promoter regions of their target genes, either repressing or activating transcription in a manganese-dependent manner. For example, in Thermus thermophilus, the manganese-specific transcription factor MntR represses the expression of a ZIP transporter gene in the presence of manganese. nih.gov Similarly, the peroxide-sensing regulator PerR in the same organism can also bind manganese and regulate the expression of metal transport systems. nih.gov
In plants, several gene families, including NRAMP (Natural Resistance-Associated Macrophage Protein), ZIP (ZRT/IRT-like Protein), and YSL (Yellow Stripe-Like), are involved in manganese transport. frontiersin.org The expression of these genes is responsive to the manganese status of the plant. For instance, the AtNRAMP1 gene in Arabidopsis thaliana is upregulated in the roots under manganese deficiency, suggesting its role as a high-affinity manganese transporter. frontiersin.org Conversely, mechanisms for sequestering excess manganese, such as transport into the vacuole, are also transcriptionally regulated. frontiersin.org
Recent studies have also highlighted the role of intracellular signaling pathways in the manganese-induced regulation of other types of transporters, such as glutamate transporters in astrocytes. Manganese exposure can lead to a decrease in the mRNA and protein levels of the glutamate transporters GLT-1 and GLAST, a process mediated by signaling molecules like protein kinase C (PKC). nih.gov
| Regulator/Transporter Family | Organism/System | Effect of High Manganese | Regulatory Mechanism |
| MntR | Thermus thermophilus | Repression of ZIP transporter gene | Direct binding of Mn²⁺ to the MntR repressor protein. nih.gov |
| PerR | Thermus thermophilus | Regulation of metal transport systems | Mn²⁺-dependent DNA binding. nih.gov |
| AtNRAMP1 | Arabidopsis thaliana | Downregulation | Transcriptional regulation in response to Mn status. frontiersin.org |
| GLT-1/GLAST | Astrocytes | Decreased mRNA and protein levels | Mediated by protein kinase C (PKC) signaling pathways. nih.gov |
Impact on Gene Expression of Metabolic Enzymes
Manganese not only regulates its own transport but also influences the expression of a wide array of genes encoding metabolic enzymes. This highlights the deep integration of manganese homeostasis with cellular metabolism.
Studies in broiler chickens have demonstrated that dietary manganese supplementation can significantly alter the gene expression profile of enzymes involved in lipid metabolism. nih.gov Supplementation with manganese was found to decrease the mRNA expression of key lipogenic enzymes such as sterol-regulatory element-binding protein 1 (SREBP1), fatty acid synthase (FAS), stearoyl-CoA desaturase (SCD), and malic enzyme (ME). nih.gov Concurrently, it increased the mRNA and protein expression of adipose triglyceride lipase (B570770) (ATGL), an enzyme involved in the breakdown of triglycerides. nih.gov These changes in gene expression were correlated with reduced hepatic lipid deposition. nih.gov
Similarly, in Pekin ducks, dietary manganese was shown to increase the gene expression of enzymes involved in fatty acid synthesis and transport, such as acetyl-CoA carboxylase and lipoprotein lipase, while decreasing the expression of a gene involved in lipolysis, carnitine palmitoyl (B13399708) transferase 1a. researchgate.net
Furthermore, transcriptome analysis in wheat has revealed that foliar application of manganese sulfate (B86663) can lead to a significant number of differentially expressed genes. mdpi.com Upregulated genes were enriched for functions related to catalytic activity, including glucosidase, hydrolase, and transferase activities. mdpi.com This indicates a broad impact of manganese on the expression of genes encoding various metabolic enzymes. mdpi.com Manganese is known to be a component or activator for a variety of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases, which are central to the metabolism of carbohydrates and lipids. nih.gov
| Metabolic Pathway | Affected Genes/Enzymes | Organism/System | Effect of Increased Manganese |
| Lipid Synthesis | SREBP1, FAS, SCD, ME | Broiler Chickens | Decreased mRNA expression. nih.gov |
| Lipid Breakdown | ATGL | Broiler Chickens | Increased mRNA and protein expression. nih.gov |
| Fatty Acid Metabolism | Acetyl-CoA carboxylase, Lipoprotein lipase | Pekin Ducks | Increased gene expression. researchgate.net |
| General Metabolism | Glucosidases, Hydrolases, Transferases | Wheat | Upregulated gene expression. mdpi.com |
Mn-Sensing Riboswitches and Their Regulatory Mechanisms
In addition to protein-based regulation, bacteria utilize RNA-based sensors called riboswitches to control gene expression in response to manganese levels. biorxiv.orgnih.gov Riboswitches are structured RNA elements typically located in the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs). biorxiv.org They directly bind to specific small molecules, in this case, manganese ions, and undergo a conformational change that modulates the expression of the downstream gene. biorxiv.orgescholarship.org
The yybP-ykoY riboswitch family is a widespread class of manganese-sensing riboswitches. nih.gov These riboswitches function as "transcription-ON" switches, meaning that the binding of manganese stabilizes a conformation that allows for the transcription of the downstream gene, which often encodes a manganese efflux transporter. biorxiv.orgnih.gov The affinity of these riboswitches for Mn²⁺ is in the micromolar range. nih.gov
The regulatory mechanism involves a structural transition in the riboswitch. In the absence of manganese, the riboswitch folds into a structure that promotes premature transcription termination. Upon binding of manganese, the aptamer domain of the riboswitch undergoes a conformational change, which in turn alters the structure of the downstream expression platform, preventing the formation of the terminator hairpin and allowing transcription to proceed into the coding region of the gene. nih.gov
Structural studies of the yybP-ykoY riboswitch have revealed a complex three-dimensional architecture with two coaxially stacked helices connected by a four-way junction. biorxiv.orgnih.gov The manganese-sensing core contains two metal-binding sites. One site can bind both Mg²⁺ and Mn²⁺, while the other site exhibits a strong preference for Mn²⁺ due to a direct interaction with the N7 atom of a conserved adenosine (B11128) residue. nih.gov This selective binding is crucial for the specific response to manganese.
| Riboswitch Family | Regulatory Mechanism | Ligand | Downstream Gene Function | Structural Features |
| yybP-ykoY | Transcription-ON | Mn²⁺ | Manganese efflux transporters (e.g., MntP, Alx). biorxiv.orgescholarship.org | Two coaxially stacked helices, four-way junction, two metal binding sites with one being highly selective for Mn²⁺. biorxiv.orgnih.gov |
| mntH 5'-UTR | Transcription Termination | Mn²⁺ | Manganese transporter (MntH). nih.gov | Rho-independent terminator formation in the presence of Mn²⁺. nih.gov |
Cross-talk and Interplay with Other Metal Ion Homeostasis (e.g., Mg²⁺, Fe²⁺, Ca²⁺)
The cellular management of manganese is not an isolated process but is intricately linked with the homeostasis of other essential metal ions, such as magnesium (Mg²⁺), iron (Fe²⁺), and calcium (Ca²⁺). This interplay arises from the similar physicochemical properties of these divalent cations, leading to competition for binding sites on proteins and transporters, as well as synergistic and antagonistic effects in various biological processes.
Competitive Binding and Synergistic Effects
Due to their comparable ionic radii and coordination preferences, manganese can often compete with other divalent cations for binding to the active sites of enzymes and the substrate-binding sites of transporters. The Irving-Williams series, which describes the relative stabilities of metal-ligand complexes, predicts that Mn²⁺ forms relatively weaker complexes compared to ions like Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, but is comparable to Mg²⁺. nih.gov
This competition is evident in various biological systems. For instance, in sarcoplasmic reticulum, Mn²⁺ can compete with Ca²⁺ for the calcium pump, although the pump has a much higher affinity for Ca²⁺. nih.gov Interestingly, both Mg²⁺ and Mn²⁺ can stimulate Ca²⁺ uptake, demonstrating a synergistic effect. nih.gov In barley roots, Mg²⁺ has a depressive effect on Mn absorption, while Ca²⁺ can enhance it, highlighting the complex interactions between these ions at the level of plant nutrient uptake. nih.gov
The ability of proteins to select the correct metal cofactor is crucial for their function. In some cases, the cellular environment and the timing of protein folding play a critical role. For example, the cyanobacterial proteins Cu-cupin A (CucA) and Mn-cupin A (MncA) both have a preference for copper over manganese in vitro. nih.gov However, MncA folds in the cytoplasm, where manganese is more available, allowing it to trap manganese before it is exposed to the higher copper concentrations in the periplasm. nih.gov
The interplay between manganese and iron is particularly significant. In Thermus thermophilus, the transcription factor PerR can bind both manganese and iron, but its DNA-binding activity is modulated differently by each metal. nih.gov This underscores the intricate regulatory networks that have evolved to manage the homeostasis of these two essential yet potentially toxic metals.
| Interacting Ions | Biological System/Process | Nature of Interaction | Observed Effect |
| Mn²⁺, Ca²⁺, Mg²⁺ | Sarcoplasmic Reticulum Ca²⁺ Pump | Competition and Synergism | Mn²⁺ competes with Ca²⁺ for the pump; Mg²⁺ and Mn²⁺ stimulate Ca²⁺ uptake. nih.gov |
| Mn²⁺, Mg²⁺, Ca²⁺ | Barley Root Ion Absorption | Antagonism and Synergism | Mg²⁺ inhibits Mn absorption; Ca²⁺ enhances Mn absorption. nih.gov |
| Mn²⁺, Cu²⁺ | Cyanobacterial Cupin Proteins | Competitive Binding | In vitro preference for Cu²⁺, but cellular localization during folding determines metal incorporation. nih.govnih.gov |
| Mn²⁺, Fe²⁺ | Thermus thermophilus PerR | Differential Regulation | Both metals bind to the transcription factor, but have different effects on its DNA-binding activity. nih.gov |
Metal Ion-Dependent Enzyme Switching Mechanisms
While many enzymes have a strict requirement for a specific metal cofactor, some exhibit a degree of flexibility and can utilize different metal ions, a phenomenon sometimes referred to as "enzyme switching." This can be a physiologically relevant mechanism to adapt to changes in the availability of different metal ions.
A remarkable example of this is seen in extradiol dioxygenases. The enzymes homoprotocatechuate 2,3-dioxygenase (HPCD) and mandelate (B1228975) dehydrogenase (MndD) catalyze the same reaction but naturally utilize Fe(II) and Mn(II), respectively. pnas.org Despite this difference, the metal centers in these enzymes are structurally very similar. pnas.org Strikingly, the metals can be swapped between the two enzymes (Fe-MndD and Mn-HPCD) with little to no loss of catalytic activity. pnas.org This suggests that the protein environment plays a crucial role in tuning the reactivity of the metal ion, allowing for functional interchangeability in this case.
However, for many enzymes, particularly those involved in redox reactions where the metal ion itself changes its oxidation state, the substitution of one metal for another is not possible. researchgate.net For instance, magnesium, which is not redox-active, cannot substitute for manganese in enzymes where Mn(II) is oxidized to Mn(III) as part of the catalytic cycle. researchgate.netnih.gov
The selection of a particular metal ion can also dictate the reaction that an enzyme catalyzes. Acireductone dioxygenase (ARD) is a fascinating example of an enzyme that performs different reactions depending on the metal ion bound in its active site. This highlights how the identity of the metal cofactor can fundamentally alter the catalytic machinery of an enzyme.
The ability of an enzyme to utilize different metal ions is influenced by a combination of factors, including the binding affinity of the protein for different metals, the cellular concentrations of these metals, and the specific chemical requirements of the reaction being catalyzed.
| Enzyme System | Native Metal Cofactors | Switching Capability | Functional Outcome of Switching |
| HPCD and MndD (Extradiol Dioxygenases) | Fe(II) and Mn(II) | Metals can be swapped. | Retains high catalytic activity. pnas.org |
| Redox Enzymes (e.g., Mn-SOD) | Mn(II)/Mn(III) | Cannot be replaced by non-redox active metals like Mg²⁺. | Loss of catalytic function. researchgate.netnih.gov |
| Acireductone Dioxygenase (ARD) | Various divalent cations | Can bind different metals. | Catalyzes different reactions depending on the bound metal. |
Q & A
Q. What distinguishes the structural and functional properties of MnATP from other ATP salts like MgATP?
MnATP features Mn²⁺ as the counterion instead of Mg²⁺. This substitution alters binding affinity to enzymes and receptors due to differences in ionic radius and charge density. For example, Mn²⁺ stabilizes ATP-enzyme complexes differently, impacting hydrolysis rates and substrate specificity in kinases .
Q. How is MnATP utilized as a cofactor in enzymatic assays, and what methodological considerations are critical?
MnATP often substitutes for MgATP in studies of ATP-dependent enzymes (e.g., kinases, ATPases). Researchers should optimize Mn²⁺ concentrations (typically 1–5 mM) to avoid non-specific metal inhibition. Kinetic assays (e.g., stopped-flow spectroscopy) can compare MnATP/MgATP hydrolysis rates, as seen in actomyosin ATPase studies .
Q. What validated methods are recommended for quantifying MnATP in biological samples?
- HPLC with UV detection : Separates ATP, ADP, and AMP using ion-pair chromatography (C18 columns, 254 nm detection) .
- Luciferase-based assays : Measure ATP via bioluminescence; validate with Mn²⁺-spiked controls to account for metal interference .
- Microdialysis with fluorometric correction : Used in vivo to monitor extracellular ATP dynamics, as in traumatic brain injury models .
Advanced Research Questions
Q. How can MnATP concentrations be optimized in calcium channel blockade studies while minimizing cytotoxicity?
- Dose titration : Test MnATP at 10–100 µM in neuronal or cardiac models, adjusting for tissue-specific metal uptake.
- Chelator balancing : Use EDTA (0.1–1 mM) to buffer free Mn²⁺ and prevent off-target effects on calcium signaling .
- Viability assays : Combine MTT assays with live/dead staining to identify cytotoxic thresholds .
Q. What experimental variables explain contradictory findings on MnATP’s neuroprotective vs. pro-injury roles in ischemia-reperfusion models?
- Model disparities : Differences in species (rat vs. mouse), injury duration (acute vs. chronic), and MnATP administration (intravenous vs. intracerebral) yield conflicting results.
- Temporal resolution : Real-time ATP sensors (e.g., ATeam probes) clarify MnATP’s biphasic effects—early protection vs. late excitotoxicity .
- Data normalization : Correct for baseline ATP fluctuations using injury-matched controls .
Q. How does MnATP modulate intracellular ATP pools to influence cell death pathways in cancer versus neuronal cells?
- ATP buffering : MnATP supplementation (0.5–2 mM) in cancer cells delays apoptosis by maintaining mitochondrial ATP, whereas neuronal cells shift to necrosis under ATP depletion .
- Pathway crosstalk : Use siRNA knockdown of P2X/P2Y receptors to dissect MnATP’s role in purinergic signaling vs. intrinsic apoptosis .
- Single-cell analysis : Employ fluorescence lifetime imaging (FLIM) to track ATP heterogeneity in treated populations .
Methodological Best Practices
- Standardization : Pre-treat cell lines with oligomycin (ATP synthase inhibitor) to isolate MnATP’s effects on extracellular ATP pools .
- Contradiction resolution : Reconcile divergent in vitro/in vivo findings by cross-validating with isotopic tracing (¹⁴C-ATP) .
- Ethical compliance : Adhere to NIH guidelines for Mn²⁺ dosing in animal models to avoid neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
